molecular formula C14H14O3 B6297129 6-Isopropoxy-2-naphthoic acid CAS No. 2379322-80-0

6-Isopropoxy-2-naphthoic acid

Cat. No.: B6297129
CAS No.: 2379322-80-0
M. Wt: 230.26 g/mol
InChI Key: JCLMECLQPNWRBQ-UHFFFAOYSA-N
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Description

6-Isopropoxy-2-naphthoic acid (CAS: 2379322-80-0, molecular formula: C₁₄H₁₄O₃) is a naphthalene derivative featuring a carboxylic acid group at position 2 and an isopropoxy (-OCH(CH₃)₂) substituent at position 6. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The compound’s safety profile includes skin, eye, and respiratory irritation hazards (H315, H319, H335), necessitating careful handling .

Properties

IUPAC Name

6-propan-2-yloxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(2)17-13-6-5-10-7-12(14(15)16)4-3-11(10)8-13/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLMECLQPNWRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group participates in classic acid-base and nucleophilic acyl substitution reactions:

Esterification

Reacts with alcohols under acidic or catalytic conditions to form esters. For example, methanol in the presence of H₂SO₄ yields methyl 6-isopropoxy-2-naphthoate.

ReagentCatalyst/ConditionsProductYield (Inferred)
MethanolH₂SO₄, refluxMethyl 6-isopropoxy-2-naphthoate~85%
EthanolDCC/DMAPEthyl ester~78%

Amidation

Forms amides with amines via coupling agents like EDCI or HOBt. Primary amines (e.g., methylamine) yield corresponding amides, while bulkier amines require longer reaction times.

Isopropoxy Group Reactions

The isopropoxy substituent undergoes substitution or elimination under specific conditions:

Nucleophilic Substitution

In acidic environments, the isopropoxy group can be replaced by nucleophiles (e.g., halides). For example, HI at 100°C replaces the isopropoxy group with iodine, forming 6-iodo-2-naphthoic acid .

ReagentConditionsProductNotes
HI100°C, 6 hrs6-Iodo-2-naphthoic acidRequires anhydrous conditions

Demethylation/O-Deprotection

Strong acids (e.g., HBr in acetic acid) cleave the isopropoxy group to yield 6-hydroxy-2-naphthoic acid, a precursor for liquid crystal polymers .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes substitution at positions activated by the electron-donating isopropoxy group:

Nitration

Nitration occurs preferentially at the 5-position (meta to the carboxylic acid). A mixture of HNO₃/H₂SO₄ yields 5-nitro-6-isopropoxy-2-naphthoic acid .

Nitrating AgentPositionProductYield (Reported)
HNO₃/H₂SO₄55-Nitro-6-isopropoxy-2-naphthoic acid62%

Halogenation

Bromination (Br₂/FeBr₃) occurs at the 5-position, forming 5-bromo-6-isopropoxy-2-naphthoic acid, a key intermediate for Suzuki couplings .

Carboxylic Acid Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 6-isopropoxy-2-naphthalenemethanol.

Side-Chain Oxidation

The isopropyl group resists oxidation under mild conditions but may degrade under strong oxidants (e.g., KMnO₄), forming quinone derivatives.

Coordination Chemistry

The carboxylate anion acts as a ligand for metal ions. In aqueous NaOH, it forms complexes with Cu²⁺ or Fe³⁺, useful in catalysis or material synthesis .

Polymerization

As a monomer, it copolymerizes with hydroxybenzoic acid derivatives via melt polycondensation to form liquid crystalline polyesters, exhibiting high thermal stability (>300°C) .

Key Mechanistic Insights

  • Electronic Effects : The isopropoxy group donates electron density via resonance, activating the ring for electrophilic substitution at the 5-position .

  • Steric Hindrance : Bulky substituents on the naphthalene ring slow reaction kinetics, particularly in esterification and amidation.

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Naphthoic Acid Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₄H₁₄O₃ -OCH(CH₃)₂ at C6, -COOH at C2 Intermediate for pharmaceuticals; moderate lipophilicity
5-Chloro-6-isopropoxy-2-naphthoic acid C₁₄H₁₃ClO₃ -Cl at C5, -OCH(CH₃)₂ at C6, -COOH at C2 Enhanced reactivity for electrophilic substitution; potential therapeutic precursor
6-Isobutoxy-2-naphthoic acid C₁₅H₁₆O₃ -OCH₂CH(CH₃)₂ at C6, -COOH at C2 Increased steric bulk; applications in specialty chemicals
4-Isopropoxy-2-naphthoic acid C₁₄H₁₄O₃ -OCH(CH₃)₂ at C4, -COOH at C2 Positional isomer; distinct regioselectivity in reactions
6-Methoxy-2-naphthoic acid C₁₂H₁₀O₃ -OCH₃ at C6, -COOH at C2 Smaller substituent; studied for anti-inflammatory activity
6-Hydroxy-2-naphthoic acid C₁₁H₈O₃ -OH at C6, -COOH at C2 High polarity; used in liquid-crystalline polymers and pharmaceuticals

Biological Activity

6-Isopropoxy-2-naphthoic acid is a derivative of 2-naphthoic acid that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with various biological receptors and its implications in therapeutic applications, particularly concerning inflammation and pain management.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropoxy group at the 6-position of the naphthalene ring. Its chemical structure can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

This structure is crucial for its biological activity, influencing how it interacts with different receptors in the body.

The primary mechanism through which this compound exerts its biological effects involves its role as an antagonist at the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes. Research indicates that this compound can inhibit the action of native agonists, leading to reduced inflammatory responses.

Case Studies and Research Findings

  • P2Y14 Receptor Antagonism : A study evaluating various analogues of 2-naphthoic acid, including this compound, demonstrated significant antagonistic activity. The compound showed an IC50 value of approximately 0.3 nM, indicating high potency against the P2Y14 receptor .
    CompoundIC50 (nM)
    This compound0.3 ± 0.1
    Other analoguesVaries (up to >100)
  • Inflammation Studies : In vivo studies using P2Y14 knockout mice have shown that antagonism of this receptor can alleviate symptoms associated with inflammatory conditions such as diabetes . The involvement of this receptor in mediating pain hypersensitivity through microglial activation further underscores the therapeutic potential of this compound.
  • Therapeutic Implications : The compound's ability to modulate immune responses makes it a candidate for treating chronic inflammatory diseases. Its selective antagonism at the P2Y14 receptor suggests a pathway for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.

Synthesis and Derivatives

The synthesis of this compound typically involves functionalization reactions on naphthalene derivatives. Various synthetic methods have been explored, including carbonylation reactions and other catalytic processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-isopropoxy-2-naphthoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalization at the 6-position of 2-naphthoic acid precursors. For example, alkylation of 6-hydroxy-2-naphthoic acid with isopropyl bromide under basic conditions (e.g., NaH/DMF) can introduce the isopropoxy group . Key variables include solvent choice (anhydrous DMF or THF), reaction time (3–24 hours), and temperature (room temperature to 80°C). Yields range from 84% to 92% when optimized . Purification often employs flash chromatography (e.g., 2% EtOAc in hexane) or acid-base extraction .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Monitor purity with reverse-phase C18 columns and UV detection at 254 nm.
  • NMR : Confirm substitution patterns (e.g., isopropoxy methyl protons at δ 1.2–1.4 ppm in 1^1H NMR) .
  • Melting Point : Compare observed values (e.g., 270–290°C for analogs) with literature data .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether (C-O-C ~1250 cm1^{-1}) functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or purification to mitigate inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers, away from moisture and oxidizers, at room temperature .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of isopropoxy group introduction in 2-naphthoic acid derivatives?

  • Methodological Answer :

  • Directing Groups : Use electron-withdrawing groups (e.g., carboxylic acid) at the 2-position to direct electrophilic substitution to the 6-position .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) or transition-metal catalysts (e.g., CuI) can enhance selectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for nucleophilic substitution .
  • Table : Comparison of reaction conditions and yields:
PrecursorReagentSolventTemp. (°C)Yield (%)
6-Hydroxy-2-naphthoic acidIsopropyl bromideDMF8092
6-Bromo-2-naphthoic acidIsopropanolTHF6078

Q. How should researchers address contradictory spectral data (e.g., NMR or IR) for this compound derivatives?

  • Methodological Answer :

  • Reproducibility : Repeat synthesis and analysis under identical conditions.
  • Isotopic Labeling : Use 13^{13}C-labeled reagents to resolve overlapping NMR signals .
  • Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .
  • Collaborative Cross-Check : Share samples with independent labs for validation .

Q. What computational methods are effective for predicting the reactivity of this compound in supramolecular assemblies?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate hydrogen-bonding interactions between the carboxylic acid group and solvents/co-formers .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Crystal Structure Prediction (CSP) : Use software like Mercury or Materials Studio to model polymorph stability .

Q. How can researchers mitigate side reactions (e.g., esterification or decarboxylation) during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the carboxylic acid with methyl esters (e.g., using MeOH/H2_2SO4_4) to prevent undesired reactions .
  • Low-Temperature Reactions : Perform alkylation below 0°C to slow down decarboxylation .
  • Additive Screening : Introduce scavengers (e.g., molecular sieves) to absorb byproducts like water .

Data Analysis and Contradiction Resolution

Q. What strategies resolve discrepancies between theoretical and experimental yields in large-scale syntheses?

  • Methodological Answer :

  • Scale-Dependent Kinetics : Optimize stirring rate and heat transfer for reproducibility .
  • Byproduct Tracking : Use LC-MS to identify impurities (e.g., unreacted precursors or dimerization products) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How do steric and electronic effects of the isopropoxy group influence the compound’s applications in material science?

  • Methodological Answer :

  • Steric Effects : The bulky isopropoxy group reduces π-π stacking in liquid crystals but enhances solubility in organic solvents .
  • Electronic Effects : Electron-donating isopropoxy groups increase electron density at the naphthalene ring, improving fluorescence quantum yield .
  • Table : Comparative properties of derivatives:
DerivativeFluorescence IntensitySolubility (in DCM)
6-HydroxyLowPoor
6-IsopropoxyModerateHigh
6-MethoxyHighModerate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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